4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide
Description
4-Amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:
- A 4-amino group on the benzoyl ring.
- A 3-(trifluoromethyl) substituent on the same ring.
- An N-(2-methylpropyl) group (isobutyl) attached to the amide nitrogen.
The trifluoromethyl group and isobutyl chain likely enhance lipophilicity and metabolic stability, making it a candidate for pharmacological or agrochemical research.
Properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-7(2)6-17-11(18)8-3-4-10(16)9(5-8)12(13,14)15/h3-5,7H,6,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVSVVKBZHFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acylation: The amino group is acylated with a suitable acylating agent to form the benzamide.
Substitution: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoromethylating agents like trifluoromethyl phenyl sulfone are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that compounds related to 4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide exhibit significant antiviral activity, particularly against filoviruses such as Ebola and Marburg viruses. These compounds have been shown to inhibit viral entry into host cells, making them potential candidates for therapeutic development against these severe viral infections .
Protein Kinase Inhibition
This compound has also been explored for its ability to inhibit protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases. Inhibitors of protein kinases can be vital in treating neoplastic diseases, including leukemia and solid tumors, by blocking aberrant signaling that promotes cell proliferation .
Biochemical Research
Enzyme Activity Probes
this compound is investigated as a biochemical probe for studying enzyme activities and protein interactions. Its ability to interact with specific enzymes allows researchers to elucidate mechanisms of action and develop assays for screening potential drug candidates.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial enzyme functions, thereby inhibiting growth and survival.
Industrial Applications
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to the development of new materials or pharmaceuticals.
Material Science
The compound's chemical properties make it suitable for applications in developing new materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and reported properties of the target compound with analogs from the evidence:
Key Observations:
- Trifluoromethyl Position: The target compound’s trifluoromethyl group at position 3 (meta to the amino group) contrasts with flutolanil (position 2) and N-(3-aminopropyl)-4-(trifluoromethyl)benzamide (position 4). Positional isomerism can alter electronic effects (e.g., dipole moments) and steric interactions with biological targets .
- N-Substituents: The isobutyl group in the target compound is less polar than the 2-chlorobenzyl (compound 11) or 3-aminopropyl (compound in ) groups.
- Amino Group: The 4-amino group in the target compound facilitates hydrogen bonding, a feature shared with compound 11. This could improve interactions with enzymatic targets compared to non-amino analogs .
Structural Insights from Computational Tools
Tools like Mercury CSD 2.0 () enable crystal packing and intermolecular interaction analysis.
Biological Activity
4-amino-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the introduction of an amino group at the para position of the benzene ring and a trifluoromethyl group at the meta position. The synthesis pathway often includes:
- Step 1: Formation of the benzamide backbone.
- Step 2: Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Step 3: Amine functionalization through reductive amination or direct amination methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a similar structure have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and PDGFR. In one study, analogues demonstrated over 90% inhibition at nanomolar concentrations against these targets .
Table 1: Inhibition Rates Against Receptor Tyrosine Kinases
| Compound | EGFR Inhibition (%) | PDGFR Inhibition (%) |
|---|---|---|
| Compound A | 91 | 85 |
| Compound B | 92 | 88 |
| This compound | TBD | TBD |
The mechanism of action for compounds like this compound often involves:
- Inhibition of Kinase Activity: By binding to the ATP-binding site or allosteric sites on kinases, these compounds can prevent phosphorylation events critical for cell proliferation.
- Induction of Apoptosis: Studies indicate that these compounds can activate apoptotic pathways, evidenced by increased levels of cleaved caspase-9 and PARP .
Case Studies
-
Case Study on Breast Cancer Cells:
A study evaluated the effects of a related compound on MDA-MB-231 breast cancer cells. The compound induced significant apoptosis, as indicated by increased annexin V-FITC positivity. The results showed a substantial reduction in cell viability at concentrations as low as 10 µM . -
Zebrafish Embryo Toxicity Study:
Research assessing the toxicity of similar benzamide derivatives in zebrafish embryos indicated that while some derivatives exhibited high biological activity against cancer cells, they also posed risks for developmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
